![molecular formula C9H7ClN2O2S B1349234 5-(2-氯苯氧甲基)-[1,3,4]恶二唑-2-硫醇 CAS No. 58695-63-9](/img/structure/B1349234.png)

5-(2-氯苯氧甲基)-[1,3,4]恶二唑-2-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

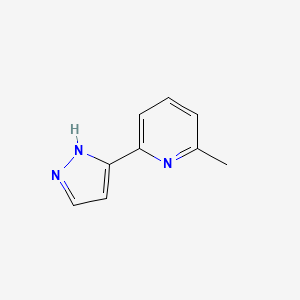

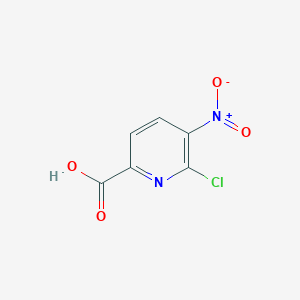

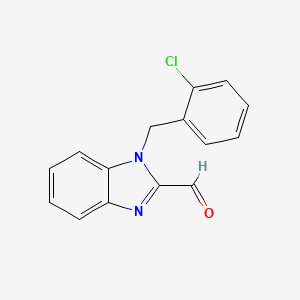

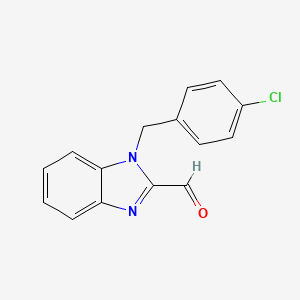

“5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol” is a chemical compound with the molecular formula C9H7ClN2O2S . It is a type of oxadiazole, a class of organic compounds that possess a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Synthesis Analysis

Oxadiazoles, including “5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol”, can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another synthetic approach involves an annulation reaction, followed by desulfurization/intramolecular rearrangement .

Molecular Structure Analysis

The molecular structure of “5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol” consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Chemical Reactions Analysis

The chemical reactions of “5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol” and other oxadiazoles can vary widely depending on the specific substituents and reaction conditions. For instance, oxadiazoles can undergo reactions such as cyclization and nucleophilic alkylation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol” are not explicitly mentioned in the search results. However, it’s known that the properties of oxadiazoles can vary depending on the specific substituents and their positions in the ring .

科学研究应用

1. 化学合成和表征

5-(2-氯苯氧甲基)-[1,3,4]恶二唑-2-硫醇及其衍生物一直是化学合成中关注的课题。研究集中于合成涉及该结构的新型化合物,并使用核磁共振、红外光谱和元素分析等多种技术对其进行表征。例如,李英俊(2012 年)的一项研究合成了一种含有 1,3,4-恶二唑衍生物的新型化合物,并使用核磁共振和其他技术确定了其结构 (李英俊,2012)。

2. 缓蚀

研究探索了将 1,3,4-恶二唑衍生物用作缓蚀剂。P. Ammal 等人(2018 年)的一项研究评估了此类衍生物对硫酸中低碳钢的缓蚀能力,揭示了它们在保护应用中的潜力 (P. Ammal, M. Prajila, A. Joseph, 2018)。

3. 除草活性

已经研究了 1,3,4-恶二唑衍生物的除草活性,特别是对禾本科植物的除草活性。H. Tajik 和 A. Dadras(2011 年)合成了一系列这些化合物,并测试了它们对各种杂草的有效性,表明它们在农业环境中的效用 (H. Tajik, A. Dadras, 2011)。

4. 抗菌和抗真菌特性

这些化合物在抗菌和抗真菌应用中显示出前景。T. Karabasanagouda 等人(2007 年)合成了一系列具有烷基硫和烷基磺酰苯氧基部分的 1,3,4-恶二唑,这些化合物表现出显着的抗菌活性 (T. Karabasanagouda, A. V. Adhikari, N. S. Shetty, 2007)。

5. 抗氧化潜力

已经研究了这些化合物的抗氧化潜力,N. Shehzadi 等人(2018 年)探索了 5-[(4-氯苯氧基)甲基]-1,3,4-恶二唑-2-硫醇的自由基清除活性。他们的研究表明,这些化合物可以诱导内源性防御系统抵御氧化 (N. Shehzadi, K. Hussain, M. T. Khan, et al., 2018)。

作用机制

While the specific mechanism of action for “5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol” is not provided in the search results, oxadiazoles in general have been found to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties.

未来方向

The future directions for research on “5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol” and other oxadiazoles could involve further exploration of their potential biological activities and therapeutic applications . Additionally, the development of new synthetic strategies could enable the production of novel oxadiazole derivatives with improved properties .

属性

IUPAC Name |

5-[(2-chlorophenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S/c10-6-3-1-2-4-7(6)13-5-8-11-12-9(15)14-8/h1-4H,5H2,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRAIEILHYCYLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC2=NNC(=S)O2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361591 |

Source

|

| Record name | 5-[(2-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol | |

CAS RN |

58695-63-9 |

Source

|

| Record name | 5-[(2-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Methylpiperidin-1-yl)methyl]aniline](/img/structure/B1349161.png)

![3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid](/img/structure/B1349183.png)